molecular formula C12H20N2 B1524925 (4-Aminobutan-2-yl)(benzyl)methylamine CAS No. 1082818-41-4

(4-Aminobutan-2-yl)(benzyl)methylamine

Cat. No.: B1524925
CAS No.: 1082818-41-4
M. Wt: 192.3 g/mol
InChI Key: HGDNYWBJWULGKT-UHFFFAOYSA-N
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Description

(4-Aminobutan-2-yl)(benzyl)methylamine: is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name N3-benzyl-N3-methyl-1,3-butanediamine . This compound is a versatile intermediate in organic synthesis and has applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 4-aminobutan-2-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • N-Methylation: Another method is the N-methylation of 4-aminobutan-2-yl benzylamine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

(4-Aminobutan-2-yl)(benzyl)methylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-aminobutan-2-one using oxidizing agents like chromium trioxide .

  • Reduction: Reduction reactions can convert the compound to 4-aminobutan-2-ol using reducing agents such as lithium aluminium hydride .

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, dichloromethane, room temperature.

  • Reduction: Lithium aluminium hydride, ether, reflux.

  • Substitution: Methyl iodide, triethylamine, room temperature.

Major Products Formed:

  • 4-Aminobutan-2-one: (from oxidation)

  • 4-Aminobutan-2-ol: (from reduction)

  • Various N-substituted derivatives (from substitution reactions)

Scientific Research Applications

(4-Aminobutan-2-yl)(benzyl)methylamine: has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

(4-Aminobutan-2-yl)(benzyl)methylamine: is similar to other compounds such as N-methylbenzylamine and 4-aminobutan-2-one . its unique structure and properties make it distinct in terms of reactivity and applications. The compound's ability to undergo various chemical reactions and its versatility in scientific research set it apart from its counterparts.

Comparison with Similar Compounds

  • N-methylbenzylamine

  • 4-aminobutan-2-one

  • 4-aminobutan-2-ol

Properties

IUPAC Name

3-N-benzyl-3-N-methylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDNYWBJWULGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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